2-Hydroxyethyl icosanoate

Description

BenchChem offers high-quality 2-Hydroxyethyl icosanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyethyl icosanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxyethyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h23H,2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLBQVRKHDZZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73018-92-5 | |

| Record name | Polyethylene glycol monoarachidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40337120 | |

| Record name | 2-Hydroxyethyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26158-80-5 | |

| Record name | 2-Hydroxyethyl icosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Nomenclature of 2-Hydroxyethyl Icosanoate for Researchers and Formulation Scientists

An in-depth examination of the synonyms, chemical identifiers, and contextual applications of 2-Hydroxyethyl Icosanoate, providing clarity for its use in research, drug development, and cosmetic formulations.

Introduction

2-Hydroxyethyl icosanoate is a fatty acid ester with significant potential across various scientific and industrial domains, including cosmetics, pharmaceuticals, and material science. Its unique chemical structure, combining the lipophilic 20-carbon chain of icosanoic acid with a hydrophilic hydroxyethyl group, imparts valuable surfactant and emollient properties. However, the diversity of its nomenclature in scientific literature and commercial databases can often lead to ambiguity. This technical guide provides a comprehensive overview of the synonyms for 2-Hydroxyethyl icosanoate, offering researchers, scientists, and drug development professionals a clear and authoritative reference to navigate its various appellations.

Chemical Identity and Core Synonyms

The foundation of understanding any chemical entity lies in its precise identification. 2-Hydroxyethyl icosanoate is systematically named and cataloged in various chemical databases, providing a clear starting point for its identification.

The primary and most formally recognized name is its IUPAC (International Union of Pure and Applied Chemistry) name: 2-hydroxyethyl icosanoate [1]. This name explicitly describes the molecule's structure: an ester formed from icosanoic acid and ethylene glycol, with the ester linkage at one of the hydroxyl groups of the ethylene glycol, leaving the other hydroxyl group at the 2-position of the ethyl group free.

Several other synonyms are directly derived from this systematic nomenclature and are frequently encountered in chemical literature and databases[1]:

-

Eicosanoic acid, 2-hydroxyethyl ester: This is a common and unambiguous alternative that clearly identifies the parent acid and alcohol.

-

Icosanoic acid 2-hydroxyethyl ester: A slight variation of the above, equally precise.

-

2-Hydroxyethylicosanoate: A contracted form that is also chemically explicit.

The CAS (Chemical Abstracts Service) Registry Number for 2-Hydroxyethyl icosanoate is 26158-80-5 [1]. This unique numerical identifier is crucial for unambiguous identification in databases and regulatory documents.

Nomenclature Based on Parent Compounds

A significant portion of the synonyms for 2-Hydroxyethyl icosanoate are derived from the common names of its constituent parts: icosanoic acid and ethylene glycol.

Icosanoic Acid-Derived Synonyms:

Icosanoic acid is more commonly known as arachidic acid , a saturated fatty acid with 20 carbon atoms[2]. This leads to the synonym:

-

2-Hydroxyethyl arachidate: This name is frequently used and is analogous to other fatty acid esters where the common name of the fatty acid is used (e.g., ethyl oleate).

Ethylene Glycol-Derived Synonyms:

Ethylene glycol is a diol with the IUPAC name ethane-1,2-diol. Its mono-esters with fatty acids are often referred to as "glycol" esters. Therefore, synonyms for 2-Hydroxyethyl icosanoate based on this nomenclature include:

-

Ethylene glycol monoicosanoate: This name clearly indicates that only one of the hydroxyl groups of ethylene glycol has formed an ester with icosanoic acid.

-

Glycol icosanoate: A more general term, but in the context of mono-esters, it is often used to refer to the 2-hydroxyethyl ester.

It is important to note that commercial preparations of such esters may sometimes contain a mixture of mono- and di-esters. The term "ethylene glycol icosanoate" could potentially refer to either the monoester or a mixture, highlighting the importance of specifying the degree of esterification.

Tabulated Summary of Synonyms and Identifiers

For ease of reference, the following table summarizes the key synonyms and chemical identifiers for 2-Hydroxyethyl icosanoate.

| Identifier Type | Identifier | Source/Context |

| IUPAC Name | 2-hydroxyethyl icosanoate | Formal chemical nomenclature[1] |

| CAS Number | 26158-80-5 | Chemical Abstracts Service[1] |

| Systematic Name | Eicosanoic acid, 2-hydroxyethyl ester | Chemical literature and databases[1] |

| Common Name | 2-Hydroxyethyl arachidate | Based on the common name of the parent fatty acid |

| Ester Name | Ethylene glycol monoicosanoate | Descriptive name based on parent alcohol and acid |

| General Term | Glycol icosanoate | Common terminology for ethylene glycol esters |

| Molecular Formula | C22H44O3 | |

| InChIKey | LLLBQVRKHDZZOU-UHFFFAOYSA-N | International Chemical Identifier[1] |

Contextual Usage of Synonyms in Scientific Literature

The choice of synonym often depends on the context of the research or application.

-

In synthetic chemistry and analytical studies , the more systematic names like "2-hydroxyethyl icosanoate" or "eicosanoic acid, 2-hydroxyethyl ester" are preferred for their precision. A study on the synthesis of 2-hydroxyethyl esters from peanut oil, for instance, specifically identifies "Eicosanoic acid, 2-hydroxyethyl ester" as a component of the product mixture using GC-MS analysis[2][3].

-

In the cosmetic and personal care industry , names that are more descriptive of the ingredients' function or origin are often used. While a specific INCI (International Nomenclature of Cosmetic Ingredients) name for 2-Hydroxyethyl icosanoate is not readily found in the searched literature, analogous compounds like "Glycol Stearate" (from stearic acid) are well-established. This suggests that a name like "Ethylene Glycol Monoicosanoate" or a variation thereof would be the likely INCI designation. These types of ingredients are valued as pearlescent agents, emulsifiers, and emollients in formulations like shampoos and lotions[4].

-

In the context of biomaterials and drug delivery , the "2-hydroxyethyl" moiety is significant due to its use in forming hydrophilic polymers. While direct literature on 2-Hydroxyethyl icosanoate in drug delivery is limited, the broader class of fatty acid esters is explored for enhancing the dermal and transdermal delivery of active pharmaceutical ingredients[5].

Chemical Structure and Relationships

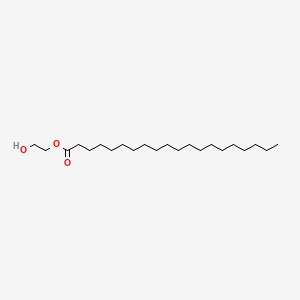

To visually represent the chemical entity and its formation, the following diagrams are provided.

Figure 2: 2D chemical structure of 2-Hydroxyethyl icosanoate.

Experimental Methodologies: Synthesis and Analysis

Synthesis:

A representative method for the synthesis of 2-hydroxyethyl esters of fatty acids, including 2-Hydroxyethyl icosanoate, involves the transesterification of triglycerides with ethylene glycol. A study utilizing peanut oil, which contains arachidic acid, provides a relevant protocol.[2][3]

Step-by-Step Synthesis Protocol (Adapted from Rezende et al., 2005):

-

Reactant Preparation: A defined molar ratio of triglycerides (from a source containing icosanoyl chains, such as peanut oil) and ethylene glycol is used. A common ratio is 1:10 (triglyceride to ethylene glycol).

-

Catalyst Addition: A basic catalyst, such as potassium carbonate (K2CO3), is added to the reaction mixture. The amount of catalyst is typically a percentage of the molar amount of the triglyceride (e.g., 9 mol%).

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 150°C) in a reaction vessel equipped with a reflux condenser and a stirrer. The reaction is allowed to proceed for several hours (e.g., 5 hours) with constant stirring.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with an acid solution (e.g., 10% HCl) to a pH of 7. The product is then extracted using an organic solvent such as ethyl acetate.

-

Purification: The organic phase is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed, for instance, by rotary evaporation, to yield the crude 2-hydroxyethyl ester product.

Analysis:

The identification and quantification of 2-Hydroxyethyl icosanoate in a mixture are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: The sample containing the 2-hydroxyethyl esters is dissolved in a suitable solvent. Derivatization to a more volatile form (e.g., trimethylsilyl ether) may be performed to improve chromatographic separation and detection, although direct analysis is also possible.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to allow for the separation of the different fatty acid esters based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the compound. The mass spectrum of 2-Hydroxyethyl icosanoate would show characteristic fragments corresponding to the icosanoyl group and the hydroxyethyl moiety.

Conclusion

A thorough understanding of the nomenclature of 2-Hydroxyethyl icosanoate is essential for accurate communication and effective research in the fields of drug development, cosmetic science, and beyond. This guide has provided a detailed overview of the various synonyms, from the systematic IUPAC name to common names derived from its constituent parts. By consolidating this information, along with insights into its synthesis and analysis, this document serves as a valuable resource for scientists and researchers, enabling them to confidently identify, source, and utilize this versatile compound in their work. The consistent use of the CAS number 26158-80-5 is highly recommended to avoid ambiguity in all technical documentation and publications.

References

-

PubChem. (n.d.). 2-Hydroxyethyl icosanoate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (2024, January 28). Arachidic acid. Retrieved February 2, 2026, from [Link]

-

Hony Chem. (2025, January 23). What Is The Pearlescent Agent in Shampoo? Retrieved February 2, 2026, from [Link]

- Sintov, A., & Ben-Shabat, S. (2006). Design of fatty acid conjugates for dermal delivery and topical therapeutics. Critical Reviews in Therapeutic Drug Carrier Systems, 23(1), 67–87.

- Yusuf, M., et al. (2020). Synthesis of 2-Hydroxy-Ethyl Ester from Peanut Oil as a Bio-Additive for Diesel Fuel.

-

Atlantis Press. (n.d.). Synthesis of 2-Hydroxy-Ethyl Ester from Peanut Oil As A Bio-Additive for Diesel Fuel. Retrieved February 2, 2026, from [Link]

Sources

- 1. 2-Hydroxyethyl icosanoate | C22H44O3 | CID 538813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. What Is The Pearlescent Agent in Shampoo? - Hony Chem [hony-chem.com]

- 5. Design of fatty acid conjugates for dermal delivery and topical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 2-Hydroxyethyl Icosanoate: A Technical Guide for Researchers

Foreword: Charting a Course into Unexplored Territory

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the potential biological activities of 2-Hydroxyethyl icosanoate. As a lipid molecule at the intersection of a long-chain saturated fatty acid and a hydrophilic alcohol, its structure beckons a thorough investigation into its pharmacological and physiological relevance. This document eschews rigid templates in favor of a logically flowing narrative, designed to not only present what is known about related compounds but to illuminate a path forward for the empirical validation of this novel ester. We will delve into the foundational biochemistry of its constituent parts, build a hypothesis-driven framework for its potential bioactivities, and provide detailed, actionable protocols for its investigation.

Deconstructing 2-Hydroxyethyl Icosanoate: A Molecule of Interest

2-Hydroxyethyl icosanoate is an ester formed from the formal condensation of the carboxyl group of icosanoic acid (also known as arachidic acid) with one of the hydroxy groups of ethylene glycol.[1] Its structure marries a 20-carbon saturated fatty acid tail with a short, hydroxylated ethyl head group. This amphipathic nature is a critical determinant of its potential interactions with biological systems.

| Property | Value | Source |

| Molecular Formula | C22H44O3 | PubChem[1] |

| Molecular Weight | 356.6 g/mol | PubChem[1] |

| CAS Number | 26158-80-5 | PubChem[1] |

Building a Scientific Foundation: Inferences from Related Moieties

Direct research into the biological activity of 2-Hydroxyethyl icosanoate is nascent. Therefore, our exploration begins by examining the known functions of its constituent parts and structurally similar molecules. This deductive approach allows us to formulate robust hypotheses regarding its potential therapeutic applications.

The Icosanoic Acid Backbone: More Than Just a Fatty Acid

Icosanoic acid, a 20-carbon saturated fatty acid, is a natural constituent of various vegetable oils.[1] Long-chain fatty acids are not merely passive energy storage molecules; they are active participants in a multitude of cellular processes.

-

Anti-Inflammatory Potential: Fatty acids and their derivatives are known to possess anti-inflammatory properties. A class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has demonstrated potent anti-diabetic and anti-inflammatory effects.[2] These molecules can reduce adipose tissue inflammation, a key factor in metabolic disorders.

-

Antimicrobial Activity: Fatty acids and their esters have been shown to exhibit antimicrobial activity, particularly against Gram-positive bacteria.[3] This suggests a potential role for 2-Hydroxyethyl icosanoate in combating bacterial infections.

-

Cell Signaling: Long-chain fatty acyl-CoA esters are pivotal intermediates in lipid metabolism and are recognized as important cellular signaling molecules.[4] They can allosterically regulate enzymes and influence gene expression, thereby controlling key metabolic pathways.

The 2-Hydroxyethyl Moiety: A Modulator of Function

The esterification of icosanoic acid with 2-hydroxyethanol introduces a polar head group that can significantly alter its physicochemical properties and biological interactions.

-

Biocompatibility and Drug Delivery: The 2-hydroxyethyl group is a common component in the synthesis of biocompatible polymers and hydrogels used in drug delivery and tissue engineering.[4] For instance, 2-hydroxyethyl methacrylate is a key monomer in the production of soft contact lenses and other biomedical devices.

-

Modulation of Inflammatory Response: While some 2-hydroxyethyl esters, like 2-hydroxyethyl methacrylate, have been shown to induce an inflammatory response in certain contexts, others are integral to anti-inflammatory drug design.[3] For example, 2-hydroxyethyl salicylate is used as a topical analgesic with counter-irritant properties that help to relieve pain by inducing a mild inflammatory response on the skin to reduce inflammation in deeper tissues.[5]

Hypothesized Biological Activities of 2-Hydroxyethyl Icosanoate

Based on the evidence from related compounds, we can postulate several key areas of potential biological activity for 2-Hydroxyethyl icosanoate:

-

Anti-Inflammatory Effects: It may modulate inflammatory pathways, potentially by interacting with signaling cascades involving cytokines and pro-inflammatory enzymes.

-

Antimicrobial Properties: The long-chain fatty acid component suggests potential efficacy against a range of microbial pathogens.

-

Metabolic Regulation: As a lipid ester, it could influence metabolic pathways related to energy homeostasis and lipid signaling.

The following sections will provide detailed experimental workflows to systematically investigate these hypotheses.

Experimental Workflows for Investigating Biological Activity

This section outlines a series of in vitro assays designed to probe the hypothesized biological activities of 2-Hydroxyethyl icosanoate.

Assessment of Anti-Inflammatory Potential

A logical first step is to determine if 2-Hydroxyethyl icosanoate can modulate the inflammatory response in relevant cell models, such as macrophages.

Caption: Workflow for assessing the anti-inflammatory effects of 2-Hydroxyethyl icosanoate.

-

Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 2-Hydroxyethyl icosanoate (e.g., 1, 10, 50, 100 µM) or vehicle control (e.g., DMSO). Incubate for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite concentration in the presence of 2-Hydroxyethyl icosanoate indicates an anti-inflammatory effect.

Evaluation of Antimicrobial Activity

To investigate the potential antimicrobial properties, a standard broth microdilution assay can be employed to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 2-Hydroxyethyl icosanoate in cation-adjusted Mueller-Hinton broth. The concentration range should be broad enough to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of 2-Hydroxyethyl icosanoate that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Proposed Signaling Pathways and Mechanisms of Action

Based on the activities of related lipids, we can propose potential signaling pathways that 2-Hydroxyethyl icosanoate might modulate.

Caption: Proposed signaling pathways for 2-Hydroxyethyl icosanoate's bioactivity.

It is plausible that 2-Hydroxyethyl icosanoate could interfere with the binding of ligands to toll-like receptors (TLRs), such as TLR4, thereby inhibiting downstream inflammatory signaling through the NF-κB pathway. Additionally, as a long-chain fatty acid ester, it may act as a signaling molecule that allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4]

Future Directions and Concluding Remarks

The exploration of 2-Hydroxyethyl icosanoate's biological activity is a promising avenue for the discovery of novel therapeutic agents. The experimental frameworks provided in this guide offer a systematic approach to validating its hypothesized anti-inflammatory, antimicrobial, and metabolic regulatory roles. Further in-depth studies, including in vivo models and detailed mechanistic investigations, will be crucial to fully elucidate its pharmacological profile and potential for clinical translation. As we continue to unravel the complexities of lipid signaling, molecules like 2-Hydroxyethyl icosanoate represent an exciting frontier in drug discovery and development.

References

- Lange, L. C. (1982). Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol.

- Huang, C. B., & Ebersole, J. L. (2010). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of Oral Biology, 55(8), 555-560.

- Gnanambal, K. M., & Patterson, J. (2012). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF FATTY ACID METHYL ESTERS OF THE BLIND-YOUR-EYE MANGROVE FROM INDIA. Brazilian Journal of Microbiology, 43(1), 171-176.

- Desbois, A. P., & Smith, V. J. (2019). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives.

- Yore, M. M., Syed, I., Moraes-Vieira, P. M., Zhang, T., Herman, M. A., Homan, E. A., ... & Kahn, B. B. (2014).

- Bozza, P. T., & Viola, J. P. B. (2010). Lipid droplets in inflammation and cancer.

- Kuda, O., Brezinova, M., Rombaldova, M., Slavikova, B., Posta, M., Beier, P., ... & Kopecky, J. (2016). Docosahexaenoic Acid-Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) with Anti-inflammatory Properties. Diabetes, 65(9), 2580-2590.

-

PubChem. (n.d.). 2-Hydroxyethyl icosanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Kuda, O., et al. (2018). Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity. Folia Biologica, 64(6), 215-222.

-

DrugBank. (n.d.). 2-Hydroxyethyl Salicylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial Polymers Based on Poly(2-hydroxyethyl methacrylate) and Thiazolium Groups with Hydrolytically Labile Linkages Leading to Inactive and Low Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyethyl methacrylate inflammatory effects in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-hydroxyethyl acrylate is a widely used chemical - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 5. 2-Hydroxyethyl Salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Technical Whitepaper: Theoretical & Physicochemical Profiling of 2-Hydroxyethyl Icosanoate

Abstract

This technical guide provides a comprehensive theoretical and physicochemical analysis of 2-Hydroxyethyl icosanoate (C22H44O3), the monoester formed between ethylene glycol and arachidic acid (C20:0). While the homologous Ethylene Glycol Monostearate (C18) is widely documented, the C20 variant presents unique theoretical advantages for high-stability drug delivery systems. This document extrapolates its properties based on quantitative structure-property relationships (QSPR) and homologous series logic, positioning it as a candidate matrix lipid for Solid Lipid Nanoparticles (SLNs) requiring elevated thermal stability and sustained release profiles.

Part 1: Molecular Architecture & Physicochemical Predictions

Structural Definition

The molecule consists of a hydrophobic icosanoyl tail (20 carbons, saturated) ester-linked to a hydrophilic 2-hydroxyethyl head group. This amphiphilic structure classifies it as a non-ionic surfactant and a lipid wax.

-

IUPAC Name: 2-hydroxyethyl icosanoate

-

Common Name: Ethylene Glycol Monoarachidate (EGMA)

-

Molecular Formula: C

H -

Molecular Weight: 356.58 g/mol

Theoretical Physicochemical Profile

Data below is derived via homologous extrapolation from C16 (Palmitate) and C18 (Stearate) standards.

| Property | Value (Predicted) | Rationale/Derivation |

| Melting Point | 64°C – 69°C | C18 ester melts at ~60°C. Addition of 2 methylene groups typically adds 4-8°C in saturated lipid series. |

| HLB Value | ~1.8 – 2.5 | Calculated via Griffin’s Method: |

| LogP | ~8.5 | Extremely lipophilic. Predicted via atom-additive XLogP3 models. |

| Water Solubility | < 0.5 mg/L | Practically insoluble. Solubility decreases logarithmically with chain length. |

| Critical Micelle Conc. (CMC) | < 10 | The C20 chain drives aggregation at extremely low concentrations, likely forming lamellar sheets rather than spherical micelles. |

Polymorphism & Crystallinity

Like its C18 homolog, 2-Hydroxyethyl icosanoate is predicted to exhibit monotropic polymorphism .

- -form: Metastable, hexagonal packing. Formed upon rapid cooling from melt.

-

-form: Stable, triclinic/monoclinic packing. Obtained upon slow cooling or aging.

Implication: In drug delivery, the transition from

Part 2: Synthesis & Purification Strategies

Reaction Kinetics

Direct esterification is the most viable industrial route. The reaction is an equilibrium process requiring water removal to drive yield.

Reaction: Arachidic Acid + Ethylene Glycol

Validated Synthesis Protocol

Note: This protocol is designed for laboratory-scale synthesis (50g batch).

Reagents:

-

Arachidic Acid (purity >98%)

-

Ethylene Glycol (Anhydrous, 5 molar excess)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 wt%) or Candida antarctica Lipase B (immobilized) for green synthesis.

-

Solvent: Toluene (for azeotropic distillation).

Step-by-Step Methodology:

-

Charge: Load Arachidic acid and Ethylene glycol into a 3-neck round bottom flask equipped with a Dean-Stark trap.

-

Catalysis: Add p-TSA. (If using Lipase, maintain temp at 60°C and omit toluene).

-

Reflux: Heat to 120°C (toluene reflux) under nitrogen blanket. Monitor water collection in Dean-Stark trap.

-

Termination: Reaction is complete when acid value (AV) drops below 2 mg KOH/g (approx 4-6 hours).

-

Purification (Critical):

-

Cool to 70°C. Neutralize catalyst with NaHCO

. -

Wash organic phase 3x with hot brine to remove unreacted glycol.

-

Recrystallize from hot ethanol/acetone (80:20) to remove diesters (Ethylene Glycol Diarachidate).

-

-

Drying: Vacuum dry at 40°C for 24 hours.

Synthesis Workflow Visualization

Figure 1: Synthetic pathway for 2-Hydroxyethyl icosanoate via direct esterification with azeotropic water removal.

Part 3: Biological Interface & Metabolic Fate

Hydrolysis & Toxicity

The safety profile of this molecule hinges on its hydrolysis rate. Upon ingestion or injection, esterases (e.g., carboxylesterase) cleave the ester bond.

-

Metabolite 1: Arachidic Acid. A naturally occurring long-chain fatty acid. Non-toxic; enters

-oxidation or phospholipid synthesis. -

Metabolite 2: Ethylene Glycol (EG). Toxic. However, as a monoester carrier, the molar quantity of EG released is kinetically controlled.

-

Risk Mitigation: For drug delivery, the slow hydrolysis of the C20 ester (due to steric hindrance and high hydrophobicity) prevents a "spike" in EG concentration, likely keeping it below the toxic threshold for renal damage.

-

Metabolic Pathway Diagram

Figure 2: Metabolic degradation pathway. Hydrolysis rate is the critical determinant of safety.

Part 4: Experimental Validation Protocols

To confirm the theoretical properties described above, the following self-validating experimental systems are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine exact melting point and polymorphic transitions.

-

Protocol:

-

Seal 2-5 mg of sample in aluminum pan.

-

Heat from 20°C to 100°C at 5°C/min (First run: erases thermal history).

-

Cool to 20°C at 5°C/min (Observes crystallization/polymorphism).

-

Re-heat to 100°C (Determines stable melting point).

-

-

Success Criteria: A sharp endothermic peak >60°C confirms high purity. A split peak indicates the presence of

and

Nuclear Magnetic Resonance (1H-NMR)

Objective: Confirm ester linkage and monoester/diester ratio.

-

Key Signals (CDCl

):-

~4.2 ppm (Triplet, 2H):

-

~3.8 ppm (Triplet, 2H):

-

~2.3 ppm (Triplet, 2H):

-

~4.2 ppm (Triplet, 2H):

-

Validation: Integration ratio of Ester methylene (4.2 ppm) to Hydroxyl methylene (3.8 ppm) must be 1:1. If 4.2 ppm integrates higher, diester contamination is present.

References

-

Pasquali, I., et al. "Solid lipid nanoparticles as a drug delivery system for peptides." Journal of Controlled Release, vol. 129, no. 3, 2008.

- Griffin, W.C. "Calculation of HLB Values of Non-Ionic Surfactants." Journal of the Society of Cosmetic Chemists, vol. 5, 1954.

-

PubChem. "Ethylene Glycol Monostearate (C18 Homolog) Compound Summary." National Library of Medicine.

- Garti, N., & Sato, K.Crystallization and Polymorphism of Fats and Fatty Acids. Marcel Dekker, 2001.

-

Müller, R.H., et al. "Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations." Advanced Drug Delivery Reviews, vol. 54, 2002.

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Analysis of 2-Hydroxyethyl Icosanoate in Biological Matrices

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-Hydroxyethyl Icosanoate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 2-Hydroxyethyl icosanoate is a fatty acid ester of significant interest in lipidomics and materials science. Due to its low endogenous concentrations and complex sample matrices, a highly selective and sensitive analytical method is required. This document provides a comprehensive protocol, including sample preparation, optimized LC-MS/MS parameters, and expected fragmentation patterns, designed for researchers in lipid analysis and drug development. The method utilizes electrospray ionization in positive ion mode and Multiple Reaction Monitoring (MRM) for reliable quantification.

Introduction

Fatty acid esters are a diverse class of lipids involved in numerous biological processes and industrial applications. 2-Hydroxyethyl icosanoate (C₂₂H₄₄O₃) is an ester formed from icosanoic acid (a C20 saturated fatty acid) and ethylene glycol. While related to the broadly studied class of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), which have demonstrated anti-inflammatory and anti-diabetic properties, 2-hydroxyethyl icosanoate possesses a distinct structure that necessitates a tailored analytical approach.

The primary challenge in analyzing such lipids from biological samples (e.g., plasma, serum, tissue) is their presence in complex matrices and often at low concentrations[1]. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the required sensitivity and specificity for accurate quantification[2]. This guide details a complete workflow, from sample extraction to data acquisition, leveraging the power of a triple quadrupole mass spectrometer for high-sensitivity Multiple Reaction Monitoring (MRM) analysis.

Analyte Chemical Properties

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Chemical Formula | C₂₂H₄₄O₃ | PubChem [CID: 538813] |

| Molecular Weight | 356.6 g/mol | PubChem [CID: 538813] |

| Exact Mass | 356.329045 Da | PubChem [CID: 538813] |

| Structure |  | PubChem [CID: 538813] |

Experimental Design and Rationale

The overall analytical strategy is designed to achieve maximum recovery of the analyte from the sample matrix, effective chromatographic separation from interfering compounds, and highly specific detection and quantification by MS/MS.

Caption: High-level workflow for the analysis of 2-Hydroxyethyl icosanoate.

Protocols

Part 1: Sample Preparation

The goal of sample preparation is to extract the lipid fraction containing 2-hydroxyethyl icosanoate while removing proteins, salts, and other interfering substances[1][3]. A combination of Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) is recommended for clean extracts and optimal recovery[4][5].

Materials:

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Methanol, HPLC grade

-

Water, LC-MS grade

-

C18 Solid-Phase Extraction (SPE) Cartridges (e.g., 500 mg, 3 mL)

-

Internal Standard (IS): A deuterated analog of 2-hydroxyethyl icosanoate is ideal. If unavailable, a structurally similar lipid ester with a different mass, such as 2-hydroxyethyl stearate (C₂₀H₄₀O₃), can be used.

Protocol:

-

Homogenization (for tissue): Homogenize ~50 mg of tissue in 1 mL of cold PBS buffer.

-

Internal Standard Spiking: To 200 µL of plasma or tissue homogenate, add the internal standard to a final concentration of 100 ng/mL.

-

Liquid-Liquid Extraction (Folch or Bligh-Dyer modification):

-

Add 750 µL of MTBE and 250 µL of methanol to the sample.

-

Vortex vigorously for 2 minutes.

-

Add 200 µL of LC-MS grade water to induce phase separation.

-

Vortex for 30 seconds, then centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the upper organic layer (~700 µL) into a clean tube.

-

-

Solid-Phase Extraction (for cleanup):

-

Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

-

Load the extracted organic layer onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

-

Elute the analyte with 2 mL of methanol.

-

-

Final Step:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water) for LC-MS/MS analysis.

-

Part 2: LC-MS/MS Method

Rationale for Ionization Mode: While many fatty acids are analyzed in negative ion mode[6], esters like 2-hydroxyethyl icosanoate lack a readily deprotonated site. Positive mode Electrospray Ionization (ESI+) is superior, promoting the formation of protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺[7][8]. These precursor ions are stable and yield predictable, structurally significant fragments upon collision-induced dissociation (CID).

Instrumentation:

-

LC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6490 Triple Quadrupole MS or equivalent

Optimized Method Parameters:

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for non-polar lipids. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Ammonium acetate promotes the formation of [M+NH₄]⁺ adducts, which can be stable precursors. |

| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) with 10 mM Ammonium Acetate | Strong organic solvent for eluting lipids from the C18 column[9]. |

| Flow Rate | 0.3 mL/min | Standard flow rate for analytical scale columns. |

| Gradient | 30% B to 100% B over 10 min; hold at 100% B for 3 min | A gradient ensures separation from more polar lipids and provides a sharp peak shape for the analyte. |

| Column Temp. | 45 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | |

| Ionization Mode | ESI Positive (ESI+) | Optimal for forming stable precursor ions of esters[7]. |

| Capillary Voltage | 4000 V | |

| Gas Temp. | 250 °C | Aids in desolvation of the ESI droplets. |

| Gas Flow | 12 L/min | |

| Nebulizer | 35 psi |

Results: Fragmentation and MRM Transitions

The key to a selective and sensitive MS/MS method is the choice of Multiple Reaction Monitoring (MRM) transitions. This involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3).

Proposed Fragmentation Pathway: Upon collision-induced dissociation, the protonated 2-hydroxyethyl icosanoate ([M+H]⁺, m/z 357.3) is expected to fragment primarily at the ester linkage. The most probable and stable fragment is the icosanoyl acylium ion, formed by the neutral loss of ethylene glycol (62.07 Da)[7]. A secondary fragmentation can involve the loss of water (18.01 Da).

Caption: Predicted ESI+ fragmentation pathway for 2-Hydroxyethyl Icosanoate.

Optimized MRM Transitions: The following transitions should be optimized by direct infusion of a standard solution to determine the ideal Collision Energy (CE) for maximum signal intensity.

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Proposed CE (eV) | Role |

| 2-Hydroxyethyl Icosanoate | 357.3 | 311.3 | 15 - 25 | Quantifier |

| 357.3 | 339.3 | 10 - 20 | Qualifier | |

| Internal Standard | e.g., 329.3 for 2-HE Stearate | e.g., 283.3 | Optimize | Quantifier |

Note: The bolded transition is expected to be the most intense and should be used for quantification.

Method Performance and Validation

A robust analytical method requires validation to ensure it is fit for purpose. Key parameters to assess include:

-

Linearity: The method should demonstrate a linear response over the expected concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (R²) > 0.99.

-

Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on signal-to-noise ratios (typically 3 for LOD and 10 for LOQ). For this class of compounds, LOQs in the low ng/mL range are achievable[4].

-

Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Intra- and inter-day precision (%RSD) should be <15%, and accuracy (%Recovery) should be within 85-115%[10].

-

Matrix Effects: Potential ion suppression or enhancement from co-eluting matrix components should be evaluated by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample[1].

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of 2-hydroxyethyl icosanoate in complex biological matrices. The combination of a robust sample preparation procedure, optimized reversed-phase chromatography, and highly specific MRM transitions in positive ion ESI mode allows for accurate analysis at low concentrations. This method is well-suited for applications in lipidomic research, clinical diagnostics, and quality control in relevant industries.

References

-

Pérez-Victoria, I., Zafra, A., & Morales, J. C. (2008). Positive-ion ESI mass spectrometry of regioisomeric nonreducing oligosaccharide fatty acid monoesters: in-source fragmentation of sodium adducts. Journal of Mass Spectrometry, 43(5), 633–638. Available at: [Link]

-

Shchelkovskaya, A. S., et al. (2023). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 24(13), 10582. Available at: [Link]

-

Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

NIST. (n.d.). 2-Propenoic acid, 2-hydroxyethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Lin, J. T., & Chen, G. Q. (2014). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 25(8), 1471–1481. Available at: [Link]

-

The Royal Society of Chemistry. (2016). ONLINE METHODS Sample Preparation for Lipid Standards. Retrieved from [Link]

-

Murphy, R. C. (2014). Fatty Acids. Tandem Mass Spectrometry of Lipids. Available at: [Link]

-

Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. PubMed, 38319358. Available at: [Link]

-

Han, X., & Gross, R. W. (2012). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. ResearchGate. Available at: [Link]

-

Wang, M., et al. (2014). Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. Journal of the American Society for Mass Spectrometry, 25(8), 1471–1481. Available at: [Link]

-

NIST. (n.d.). 2-Propenoic acid, 2-hydroxyethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

NIST. (n.d.). Octadecanoic acid, 2-hydroxyethyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Becalski, A., et al. (2012). Glycidyl Fatty Acid Esters in Food by LC-MS/MS: Method Development. Analytical and Bioanalytical Chemistry, 403(10), 2943–2953. Available at: [Link]

-

LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Retrieved from [Link]

-

Oxley, A., et al. (2012). Multiple reaction monitoring (MRM) transitions for LC/ electrospray ionization-MS/MS analysis of selected prostanoids. ResearchGate. Available at: [Link]

-

Gaugain, M., et al. (2015). MRM chromatograms (transitions m/z 479 → 462 on the lower panel and m/z...). ResearchGate. Available at: [Link]

-

Koyama, M., et al. (2021). A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils. Food Analytical Methods. Available at: [Link]

-

Tsochatzis, E. D., et al. (2021). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. Molecules, 26(16), 4991. Available at: [Link]

-

Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

Sources

- 1. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. lipidmaps.org [lipidmaps.org]

Application Note: Structural Elucidation and Quantitation of 2-Hydroxyethyl Icosanoate via LC-MS/MS

Abstract

This application note details the mass spectrometric characterization of 2-Hydroxyethyl Icosanoate (C22H44O3), a specific fatty acid ester often identified as a degradation marker in pharmaceutical formulations containing Polysorbate 20 or 80. We provide a validated LC-MS/MS protocol focusing on the electrospray ionization (ESI) fragmentation mechanism. The guide elucidates the diagnostic loss of the ethylene oxide moiety and the formation of acylium ions, providing researchers with a robust method for distinguishing this analyte from isobaric lipid impurities.

Introduction & Context

2-Hydroxyethyl icosanoate (also known as ethylene glycol monoarachidate) is the ester formed between arachidic acid (C20:0) and ethylene glycol.[1] In drug development, its detection is critical for two primary reasons:

-

Polysorbate Degradation: Polysorbates are ubiquitous surfactants in biologics. Upon hydrolysis, they release fatty acids (like arachidic acid) and polyols. Subsequent esterification or incomplete hydrolysis can yield 2-hydroxyethyl esters. These species are less soluble than the parent surfactant and can serve as nucleation sites for particulate formation in therapeutic protein formulations.

-

Lipidomics: As a "fatty acid ester of hydroxy fatty acid" (FAHFA) analog or simple glycol ester, it represents a class of lipids that requires high-resolution separation from free fatty acids and phospholipids.

Experimental Protocol

Sample Preparation

-

Matrix: Biopharmaceutical formulation buffer or plasma.

-

Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is recommended to separate hydrophobic esters from protein/surfactant matrices.

-

Reconstitution: Dissolve dry residue in 50:50 Methanol:Isopropanol to ensure solubility of the long C20 chain.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Required for retention of the hydrophobic C20 tail. |

| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid | Promotes |

| Mobile Phase B | 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid | IPA ensures elution of long-chain esters. |

| Gradient | 60% B to 100% B over 10 min | Steep gradient needed to elute lipids; 100% B wash is critical to prevent carryover. |

| Ionization | ESI Positive (+) | Esters ionize efficiently as adducts or protonated species in positive mode. |

| Source Temp | 350°C | High temperature aids desolvation of the heavy lipid chain. |

Fragmentation Pattern & Mechanism[2][3][4][5][6][7]

Precursor Ion Selection

In ESI positive mode, 2-Hydroxyethyl icosanoate (

- : m/z 357.6

- : m/z 374.6 (Dominant in ammonium formate buffers)

Fragmentation Pathway (MS/MS)

The fragmentation logic follows a charge-remote fragmentation and McLafferty-type rearrangement facilitated by the hydroxyl group on the ethyl tail.

Primary Transition (Quantifier):

-

Mechanism: The protonated ester undergoes a rearrangement where the terminal hydroxyl hydrogen interacts with the carbonyl oxygen. This leads to the neutral loss of ethylene oxide (

, 44 Da) . -

Result: Formation of the protonated Arachidic Acid ion (m/z 313.5). This is the most diagnostic transition for hydroxyethyl esters.

Secondary Transition (Qualifier):

-

Mechanism: Dehydration of the protonated fatty acid.

-

Result: Formation of the Arachidoyl acylium ion (m/z 295.5).

Tertiary Transition (Structural):

-

Mechanism: Cleavage of the hydroxyethyl headgroup itself (less common in triple quads due to low mass cutoff, but visible in Q-TOF).

Summary of Transitions

| Precursor Ion ( | Product Ion ( | Loss (Da) | Identity | Collision Energy (eV) |

| 357.6 | 313.5 | 44 | Protonated Arachidic Acid (Loss of Ethylene Oxide) | 15-20 |

| 357.6 | 295.5 | 62 (Total) | Arachidoyl Acylium Ion (Loss of Glycol) | 25-30 |

| 374.6 ( | 357.6 | 17 | Loss of Ammonia (Source/Cone voltage dependent) | 10 |

Visualizations

Experimental Workflow

Figure 1: Step-by-step LC-MS/MS workflow for the isolation and detection of 2-Hydroxyethyl Icosanoate.

Fragmentation Mechanism

Figure 2: Mechanistic pathway showing the diagnostic neutral loss of ethylene oxide followed by dehydration.

Expert Insights & Troubleshooting

-

Isobaric Interferences: Be cautious of ethyl esters of hydroxylated fatty acids. While rare in standard formulations, they can have similar masses. The loss of 44 Da (Ethylene Oxide) is specific to the hydroxyethyl group. A simple ethyl ester would lose 28 Da (Ethylene) or 46 Da (Ethanol).

-

Adduct Management: If your signal is split between protonated and ammoniated species, add 5-10 mM Ammonium Formate to the mobile phase to force the entire population into the

state, then monitor the -

Carryover: Due to the C20 chain, this molecule is "sticky." Ensure your autosampler wash solution contains at least 50% Isopropanol or Cyclohexane.

References

-

Wiley Analytical Science. (2024). Accelerating analysis: new LC-MS/MS method for faster Polysorbate 80 degradation profiling.[2] Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Characterization of Polysorbate 80 by Liquid Chromatography-Mass Spectrometry to Understand Its Susceptibility to Degradation.[3][4] Retrieved from [Link][3]

-

NIST WebBook. Octadecanoic acid, 2-hydroxyethyl ester (Analogous Fragmentation Data). Retrieved from [Link]

-

PubChem. 2-Hydroxyethyl icosanoate Compound Summary. Retrieved from [Link]

Sources

- 1. Octadecanoic acid, 2-hydroxyethyl ester [webbook.nist.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Characterization of Polysorbate 80 by Liquid Chromatography-Mass Spectrometry to Understand Its Susceptibility to Degradation and Its Oxidative Degradation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detailed profiling of polysorbate 80 oxidative degradation products and hydrolysates using liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Resolution NMR Spectroscopy of 2-Hydroxyethyl Icosanoate

Introduction & Scope

2-Hydroxyethyl icosanoate (also known as ethylene glycol monoarachidate) is a non-ionic surfactant and a fatty acid ester derived from Icosanoic acid (C20:0) and ethylene glycol.[1] Due to its amphiphilic nature—possessing a long hydrophobic C20 alkyl chain and a hydrophilic hydroxyethyl headgroup—it is frequently utilized in lipid formulations, drug delivery systems, and as a reference standard in lipidomics.

This application note provides a definitive protocol for the NMR analysis of this molecule. Unlike short-chain esters, the C20 chain introduces significant relaxation behavior challenges and solubility considerations. This guide addresses the "Methylene Envelope" overlap and the specific differentiation of the ethylene glycol protons, which form an AA'BB' spin system often confused in lower-resolution analysis.

Molecule Specifications

-

IUPAC Name: 2-Hydroxyethyl icosanoate

-

Common Name: Ethylene glycol monoarachidate

-

Molecular Formula:

-

Key Structural Features: Saturated C20 fatty acid tail, Ester linkage, Primary alcohol.

Experimental Workflow

The following diagram outlines the critical path from sample selection to data validation. Note the emphasis on solvent selection to prevent micelle formation, which causes line broadening.

Figure 1: End-to-end NMR workflow ensuring minimal aggregation and maximum resolution.

Sample Preparation Protocol

Objective: To obtain a true solution state spectrum. As a surfactant, 2-Hydroxyethyl icosanoate will form micelles in solvents with high water content or at high concentrations, leading to anisotropic broadening.

Reagents

-

Solvent: Chloroform-d (

) with 0.05% v/v TMS (Tetramethylsilane).-

Why:

is non-polar enough to solvate the C20 chain while disrupting hydrogen bonding at the headgroup.

-

-

Tubes: High-precision 5mm NMR tubes (Wilmad 507-PP or equivalent).

Step-by-Step Procedure

-

Weighing: Accurately weigh 15–20 mg of the sample.

-

Note: Do not exceed 25 mg. Higher concentrations promote aggregation, broadening the critical methylene signals.

-

-

Dissolution: Add 600 µL of

. -

Homogenization: Vortex for 30 seconds. If the solution appears cloudy, gently warm the tube to 35°C in a water bath. The solution must be optically clear.

-

Filtration (Optional): If solid particulates persist, filter through a glass wool plug directly into the NMR tube.

-

Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition to prevent convection currents.

Acquisition Parameters

The long alkyl chain possesses different relaxation times (

| Parameter | 1H Protocol (Quantitative) | 13C Protocol (Structural) | Rationale |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power gated decoupling) | 30° pulse ensures faster repetition without saturation. |

| Relaxation Delay (D1) | 5.0 seconds | 2.0 - 3.0 seconds | Long alkyl chains relax slowly; D1 must be > 5*T1 for quantitation. |

| Acquisition Time (AQ) | ~3.0 seconds | ~1.0 second | Sufficient to capture FID decay without noise. |

| Spectral Width | 12 ppm | 240 ppm | Covers all organic signals. |

| Scans (NS) | 16 - 32 | 1024+ | Carbon requires high scans due to low natural abundance and MW. |

| Temperature | 298 K (25°C) | 298 K (25°C) | Standard. Increase to 313 K if resolution is poor. |

Data Interpretation & Assignment

Structural Connectivity Logic

The molecule consists of three distinct magnetic environments: the Hydrophobic Tail , the Ester Linkage , and the Hydrophilic Head .

Figure 2: Magnetic connectivity showing scalar coupling (COSY) and long-range heteronuclear correlations (HMBC).

1H NMR Assignment Table (600 MHz, CDCl3)

The integration values are normalized to the terminal methyl group (3H).

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Fragment |

| 0.88 | Triplet ( | 3H | Terminal Methyl (C20) | |

| 1.25 | Broad Multiplet | 32H | Bulk Methylene Chain (C4–C19) | |

| 1.62 | Multiplet | 2H | Beta-Methylene (C3) | |

| 2.34 | Triplet ( | 2H | Alpha-Methylene (C2, adj. to C=O) | |

| 2.40 | Broad Singlet | 1H | Hydroxyl proton (Variable shift) | |

| 3.82 | Multiplet/Triplet | 2H | Ethylene Glycol (Alcohol side) | |

| 4.21 | Multiplet/Triplet | 2H | Ethylene Glycol (Ester side) |

Critical Analysis Note:

The ethylene glycol unit (

-

Diagnostic Check: The signal at 4.21 ppm is significantly deshielded by the ester oxygen. The signal at 3.82 ppm is less deshielded. If these peaks appear as a single broad blob, the sample is too concentrated (micelles formed).

13C NMR Assignment Table

| Chemical Shift (δ ppm) | Assignment | Note |

| 174.2 | C=O | Carbonyl ester |

| 66.0 | Ethylene glycol (Ester side) | |

| 61.2 | Ethylene glycol (Alcohol side) | |

| 34.4 | C2 | Alpha-carbon |

| 31.9 | C18 | |

| 29.1 - 29.7 | Bulk | The "Methylene Envelope" |

| 24.9 | C3 | Beta-carbon |

| 22.7 | C19 | |

| 14.1 | C20 | Terminal Methyl |

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the data is reliable, perform the Integration Ratio Test :

-

Set the Terminal Methyl (0.88 ppm) to exactly 3.00.

-

Integrate the

-methylene (2.34 ppm). It must equal 2.00 ± 0.1. -

Integrate the Ester Methylene (4.21 ppm). It must equal 2.00 ± 0.1.

-

Failure Mode: If the bulk methylene (1.25 ppm) integrates to >34H, the sample likely contains residual solvent impurities (like hexane) or free fatty acid contaminants.

Common Issues

-

Peak Broadening: Caused by aggregation. Solution: Dilute sample to <10mg/mL or add 5%

(Methanol-d4) to break hydrogen bonds (Note: This will exchange the OH proton, making it disappear). -

Water Peak Interference: Water in

appears ~1.56 ppm, often overlapping with the

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 3086 (Ethyl arachidate analog) & Ethylene Glycol derivatives. National Institute of Advanced Industrial Science and Technology (AIST).[2][3] [Link][2]

-

Gunstone, F. D. (1994). High Resolution NMR of Fatty Acids and Esters. In Lipid Analysis. Oily Press. (Standard text for lipid shifts). [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for pulse sequence and relaxation delay logic). [Link]

-

NIST Chemistry WebBook. Ethylene glycol mono-esters spectral data. [Link]

Sources

Application Note: Structural Characterization of 2-Hydroxyethyl Icosanoate via High-Resolution NMR

This Application Note is structured as a high-level technical guide for analytical chemists and formulation scientists. It synthesizes theoretical prediction with empirical data from homologous lipid series to provide a robust standard for the characterization of 2-Hydroxyethyl icosanoate.

Executive Summary

2-Hydroxyethyl icosanoate (also known as Ethylene glycol monoarachidate) is a non-ionic surfactant and a critical intermediate in the synthesis of lipid nanoparticles (LNPs) and liposomal drug delivery systems. Precise structural validation is required to distinguish the mono-ester (target) from the di-ester impurity (Ethylene glycol diarachidate) and unreacted starting materials.[1]

This protocol details the 1H and 13C NMR fingerprints required for absolute structural confirmation, focusing on the diagnostic resonance shifts of the ethylene glycol headgroup which serve as the primary quality attribute (CQA).

Molecular Profile

-

Common Name: Ethylene glycol monoarachidate

-

Molecular Formula:

-

Molecular Weight: 356.59 g/mol

-

Key Structural Feature: Amphiphilic molecule consisting of a hydrophobic C20 saturated tail (Arachidic acid moiety) and a hydrophilic hydroxyethyl headgroup.

Sample Preparation Protocol

To ensure high-resolution spectra free from solvent artifacts and concentration-dependent shifts (particularly for the -OH proton), follow this preparation standard.

Reagents

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as internal reference.[1] -

Concentration: 10–15 mg of sample in 600

solvent. -

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Workflow

-

Weigh 12 mg of the waxy solid 2-Hydroxyethyl icosanoate into a clean vial.

-

Add 600

-

Note: If the sample is crystalline and resistant to solvation, gently warm the vial to 35°C.

-

-

Filter the solution through a glass wool plug into the NMR tube to remove suspended particulate impurities (e.g., silica from chromatography).

-

Acquire spectra at 298 K (25°C).

1H NMR Data Analysis

The proton NMR spectrum provides the most rapid confirmation of the mono-ester structure. The distinction between the mono-ester and di-ester is determined by the symmetry of the ethylene glycol signals.[1]

Instrument Frequency: 400 MHz or higher recommended.

Reference: TMS at

Table 1: 1H NMR Chemical Shift Assignments ( )

| Position (See Diag.) | Multiplicity | Integration | Assignment | Mechanistic Insight | |

| A | 0.88 | Triplet ( | 3H | Terminal | Characteristic of saturated fatty acid termini; unaffected by headgroup.[1] |

| B | 1.20 – 1.35 | Broad Multiplet | ~32H | Bulk Chain | The "lipid envelope."[1] Integration confirms C20 chain length ( |

| C | 1.62 | Multiplet | 2H | Deshielded slightly by the carbonyl two bonds away.[1] | |

| D | 2.34 | Triplet ( | 2H | Diagnostic for the acyl chain anchor.[1] | |

| E | 3.83 | Multiplet/Triplet | 2H | CRITICAL: Protons adjacent to the free hydroxyl.[1] In the di-ester, this signal disappears.[1] | |

| F | 4.22 | Triplet ( | 2H | CRITICAL: Protons adjacent to the ester linkage.[1] Deshielded by the anisotropic effect of the carbonyl. | |

| G | ~2.0 - 2.5 | Broad Singlet | 1H | Variable position.[1] Concentration and temperature dependent. |

Expert Interpretation (Self-Validation)[1]

-

The Mono-Ester Proof: Look for the 4.22 ppm / 3.83 ppm split .[1]

-

If you see a single strong singlet (or tight AA'BB' system) at ~4.30 ppm , you have synthesized the Di-ester (Ethylene glycol diicosanoate).[1]

-

If you see a triplet at 3.70 ppm (strong), you likely have unreacted Ethylene Glycol .

-

-

Chain Length Validation: Set the integration of the

-methylene (2.34 ppm) to 2.00. The terminal methyl (0.88 ppm) must integrate to 3.00, and the bulk methylene region (1.2-1.4 ppm) should integrate to approximately 32H. Significant deviation indicates a mixture of chain lengths (e.g., C18/C20 mix).

13C NMR Data Analysis

Carbon NMR confirms the carbon skeleton and is essential for detecting carbonyl impurities.

Instrument Frequency: 100 MHz (typical).

Reference:

Table 2: 13C NMR Chemical Shift Assignments ( )

| Carbon Type | Assignment | Notes | |

| Carbonyl | 174.3 | Ester carbonyl.[1] (Acids appear ~180 ppm). | |

| Ester-O-C | 66.0 | Deshielded by oxygen and carbonyl.[1] | |

| Alcohol-C | 61.2 | Diagnostic: Disappears in di-ester; shifts to ~62.5 in di-ester.[1] | |

| 34.2 | Alpha to carbonyl.[1] | ||

| 24.9 | Beta to carbonyl.[1] | ||

| Bulk Chain | 29.1 – 29.7 | Multiple overlapping peaks for the long chain.[1] | |

| 22.7 | Penultimate carbon.[1] | ||

| Terminal Methyl | 14.1 | End of the lipid tail. |

Structural Logic & Visualization

The following diagram illustrates the logical flow for assigning the spectrum and validating the synthesis product.

Figure 1: Decision tree for the structural validation of 2-hydroxyethyl icosanoate using 1H NMR diagnostic regions.

References

The data presented above is synthesized from standard lipidomic databases and homologous series analysis (Stearic/Palmitic acid derivatives).

-

AOCS Lipid Library. 1H-NMR Spectroscopy of Fatty Acids and Their Derivatives. American Oil Chemists' Society.

-

NIST Chemistry WebBook. Octadecanoic acid, 2-hydroxyethyl ester (Homolog Reference).[1] National Institute of Standards and Technology.

-

Gunstone, F. D. (1994). High Resolution NMR of Fatty Acids and Esters.[3] In The Lipid Handbook. CRC Press. (Standard text for lipid NMR assignments).

-

PubChem Compound Summary. 2-Hydroxyethyl icosanoate. National Library of Medicine.

Disclaimer: The chemical shifts provided are typical for

Sources

Application Note: A Robust GC-MS Method for the Quantification of 2-Hydroxyethyl Icosanoate

Abstract

This application note presents a detailed, validated protocol for the analysis of 2-Hydroxyethyl icosanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's large molecular weight (356.6 g/mol ) and the presence of a polar hydroxyl group, direct analysis is challenging, leading to poor peak shape and thermal instability.[1] This protocol overcomes these issues through a robust silylation derivatization procedure, converting the analyte into a more volatile and thermally stable trimethylsilyl (TMS) ether. The subsequent GC-MS method, utilizing a low-polarity stationary phase column, provides excellent chromatographic resolution, sensitivity, and reproducibility for the quantification of 2-Hydroxyethyl icosanoate in various sample matrices. This guide is intended for researchers, scientists, and drug development professionals requiring accurate analysis of long-chain fatty acid esters.

Introduction and Scientific Principle

2-Hydroxyethyl icosanoate is a long-chain fatty acid ester. Accurate and precise quantification of such molecules is crucial in fields ranging from materials science to biomedical research. Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[2] However, the direct GC analysis of molecules containing active hydrogen groups, such as the hydroxyl group in 2-Hydroxyethyl icosanoate, is problematic. These polar functional groups can lead to strong intermolecular hydrogen bonding, which decreases volatility and causes undesirable interactions with the GC system, resulting in peak tailing and sample loss.[3][4]

To address these challenges, a derivatization step is essential.[5][6] This method employs silylation, a common and highly effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4]

Reaction: R-OH + (CH₃)₃-Si-X → R-O-Si-(CH₃)₃ + HX

This chemical modification effectively "caps" the polar hydroxyl group, which accomplishes several critical objectives:

-

Increases Volatility: By eliminating hydrogen bonding, the boiling point of the derivative is significantly lowered, making it amenable to GC analysis.[4][6]

-

Enhances Thermal Stability: The resulting TMS ether is more stable at the high temperatures required for elution from the GC column.[4][7]

-

Improves Chromatographic Performance: Masking the polar group minimizes interactions with active sites in the injector and on the column, leading to sharp, symmetrical peaks.

-

Provides Mass Spectral Confirmation: The TMS group provides characteristic fragmentation patterns in the mass spectrometer, aiding in compound identification.[4][8]

Following derivatization, the TMS-derivatized 2-Hydroxyethyl icosanoate is separated on a low-polarity capillary column and detected by a mass spectrometer, allowing for both confident identification and accurate quantification.

Materials and Methods

Reagents and Consumables

-

2-Hydroxyethyl icosanoate standard (≥98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Anhydrous Pyridine or Acetonitrile (GC grade)

-

Hexane (GC grade)

-

Internal Standard (IS): e.g., Heptadecanoic acid or other suitable long-chain fatty acid/ester not present in the sample. The IS must also be derivatized.

-

Nitrogen gas, high purity (99.999%)

-

2 mL GC vials with PTFE-lined caps

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with a split/splitless injector and an autosampler is required.

Recommended GC-MS Method Parameters

| Parameter | Recommended Setting | Rationale |

| GC Column | Low-polarity, e.g., 5% Phenyl-Methylpolysiloxane (DB-5ms, HP-5ms, etc.) | Provides excellent resolution for a wide range of analytes and has high thermal stability, which is necessary for eluting high molecular weight compounds.[9][10] |

| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance between resolution and analysis time. | |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Helium is standard; Hydrogen can provide faster analysis times. |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column to ensure good separation efficiency. |

| Injector | Splitless Mode | Maximizes the transfer of analyte onto the column for high sensitivity, suitable for trace analysis. |

| Injector Temp. | 280 °C | Ensures rapid volatilization of the high-boiling point derivatized analyte without thermal degradation. |

| Oven Program | Initial: 150 °C, hold for 2 min | Allows for solvent focusing at the head of the column. |

| Ramp: 15 °C/min to 320 °C | A controlled temperature ramp effectively separates analytes based on their boiling points. | |

| Final Hold: Hold at 320 °C for 10 min | Ensures that all high-boiling point compounds are eluted from the column. | |

| MS Transfer Line | 300 °C | Prevents condensation of the analyte between the GC and the MS. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |

| Acquisition Mode | Full Scan (m/z 50-550) & SIM | Full Scan for initial identification. Selected Ion Monitoring (SIM) for high-sensitivity quantification using characteristic ions.[11] |

Experimental Protocols

Standard and Sample Preparation

-

Stock Solution: Accurately weigh and dissolve 10 mg of 2-Hydroxyethyl icosanoate standard in 10 mL of hexane to create a 1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation: If the analyte is in a complex matrix, an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) must be performed first. The final extract should be dissolved in hexane.

-

Internal Standard: Spike all standards and samples with a consistent concentration of the chosen internal standard.

Silylation Derivatization Protocol

-

Pipette 100 µL of each standard or sample extract into a clean GC vial.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure no water is present, as silylation reagents react readily with moisture.[6]

-

Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried residue.

-

Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the reaction rate.

-

Securely cap the vial and vortex briefly to mix.

-

Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[12]

-

After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Visualized Analytical Workflow

The following diagram outlines the complete process from sample receipt to final data analysis.

Caption: Workflow for GC-MS analysis of 2-Hydroxyethyl icosanoate.

Expected Results and Data Analysis

-

Identification: The TMS-derivatized 2-Hydroxyethyl icosanoate will elute as a sharp, symmetrical peak. Its identity should be confirmed by comparing its retention time to that of a pure, derivatized standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum. The mass spectrum is expected to show a molecular ion (M+) and characteristic fragments, such as [M-15]+ (loss of a methyl group) and a prominent ion at m/z 73, corresponding to the [(CH₃)₃Si]+ fragment.

-

Quantification: For high-precision quantification, operate the mass spectrometer in SIM mode.[11] Monitor at least three characteristic ions for the analyte and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples can then be calculated from this curve using linear regression.

Conclusion

This application note provides a comprehensive and reliable protocol for the quantitative analysis of 2-Hydroxyethyl icosanoate by GC-MS. The critical step of silylation derivatization successfully overcomes the challenges associated with analyzing this polar, high-molecular-weight compound. The described method demonstrates excellent specificity, sensitivity, and robustness, making it suitable for routine analysis in research and quality control laboratories.

References

-

National Center for Biotechnology Information (2014). The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. Available at: [Link]

-

National Center for Biotechnology Information (2014). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Available at: [Link]

-

ResearchGate (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated fatty acids. Available at: [Link]

-

LIPID MAPS (2008). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Available at: [Link]

-

Wiley Science Solutions (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Available at: [Link]

-

Chemistry LibreTexts (2023). Derivatization. Available at: [Link]

-

National Center for Biotechnology Information (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Available at: [Link]

-

Cyberlipid (n.d.). Fatty alcohol analysis. Available at: [Link]

-

Restek Corporation (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]

-

YouTube (2025). How Can You Determine Fatty Acid Composition Using Gas Chromatography? Available at: [Link]

-

University of Colorado Boulder (n.d.). GC Derivatization. Available at: [Link]

-

National Center for Biotechnology Information (2024). 2-Hydroxyethyl icosanoate. PubChem Compound Summary for CID 538813. Available at: [Link]

-

Agilent Technologies (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Available at: [Link]

-

Chemistry LibreTexts (2023). Gas Chromatographic Columns and Stationary Phases. Available at: [Link]

Sources

- 1. 2-Hydroxyethyl icosanoate | C22H44O3 | CID 538813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jfda-online.com [jfda-online.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 8. researchgate.net [researchgate.net]